molecular formula C16H19N3O3 B2527804 6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021024-98-5

6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2527804
CAS No.: 1021024-98-5
M. Wt: 301.346
InChI Key: KVHDFPALCOOWEF-UHFFFAOYSA-N
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Description

The compound 6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (hereafter referred to as the "target compound") belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione core. Key structural features include:

  • 4-position substitution: A p-tolyl group (methyl-substituted phenyl), which confers moderate electron-donating properties and lipophilicity.

Properties

IUPAC Name

6-(2-methoxyethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-3-5-11(6-4-10)14-13-12(17-16(21)18-14)9-19(15(13)20)7-8-22-2/h3-6,14H,7-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDFPALCOOWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCOC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural variations and properties of the target compound and analogs:

Compound Name 4-Substituent 6-Substituent Molecular Weight Key Functional Groups Reference
Target compound p-Tolyl 2-Methoxyethyl Not reported Methoxy, methylphenyl, amide
6-Benzyl-4-(4-hydroxyphenyl) analog (Compound A) 4-Hydroxyphenyl Benzyl Not reported Hydroxyl, benzyl, amide
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) analog 4-Chlorophenyl 4-Methoxybenzyl 373.8 Chlorine, methoxybenzyl, amide
6-(4-Fluorophenyl)-4-(4-hydroxyphenyl) analog 4-Hydroxyphenyl 4-Fluorophenyl 399 Fluorine, hydroxyl, amide
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) analog 2-Hydroxyphenyl 4-Methoxyphenyl Not reported Hydroxyl, methoxyphenyl, amide

Key observations :

  • The 2-methoxyethyl chain at the 6-position may improve aqueous solubility compared to bulkier substituents like benzyl or 4-methoxybenzyl .
Anti-Diabetic Activity
  • Compound A (6-benzyl-4-(4-hydroxyphenyl) analog): Exhibited 81.99% α-glucosidase inhibition (IC₅₀ = 1.02 µg/mL) and a binding energy of -7.9 kcal/mol in molecular docking, comparable to the standard drug .
Neutrophil Elastase Inhibition
  • Analogs with electron-withdrawing groups (e.g., 4-cyanophenyl, trifluoromethyl) at the 4-position show potent elastase inhibition .
  • The target compound’s p-tolyl group (electron-donating) may reduce enzyme affinity compared to these analogs but could improve metabolic stability .

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